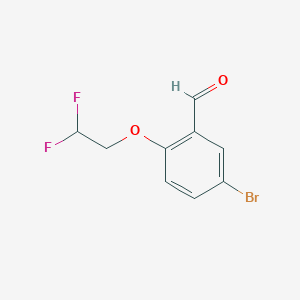

5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde

Beschreibung

BenchChem offers high-quality 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-bromo-2-(2,2-difluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c10-7-1-2-8(6(3-7)4-13)14-5-9(11)12/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDGYKPZZYBIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Difluoroethoxy Advantage: Synthesis, Properties, and Applications of Substituted Benzaldehydes

Part 1: Strategic Rationale & Chemical Logic

In modern medicinal chemistry, the 2,2-difluoroethoxy (

The Fluorine Effect on Pharmacokinetics

The strategic substitution of hydrogen with fluorine in the ethoxy tail operates on three mechanistic pillars:

-

Metabolic Blockade: The

bonds in standard ethoxy groups are prone to rapid oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The high bond dissociation energy of the -

Lipophilicity Modulation: Unlike the trifluoromethoxy group (

), which significantly increases lipophilicity ( -

Conformational Locking (The Gauche Effect): Due to hyperconjugation between the oxygen lone pair and the antibonding orbital of the C-F bond (

), 2,2-difluoroethyl ethers preferentially adopt a gauche conformation. This reduces entropic penalties during protein binding if the binding pocket favors a bent ether linkage.

Part 2: Physicochemical Profiling

The following table contrasts the 4-substituted benzaldehyde series to illustrate the "Difluoroethoxy Advantage."

Table 1: Comparative Physicochemical Properties of 4-Substituted Benzaldehydes

| Property | 4-Ethoxybenzaldehyde | 4-(2,2-Difluoroethoxy)benzaldehyde | 4-(Trifluoromethoxy)benzaldehyde | Impact on Drug Design |

| Electronic Effect ( | -0.24 (Donor) | -0.05 (Weak Donor/Neutral) | +0.35 (Withdrawer) | Difluoroethoxy retains electron density on the ring, facilitating reductive aminations. |

| Lipophilicity ( | 0.00 (Reference) | +0.3 to +0.5 | +1.04 | Moderate increase aids permeability without solubility crash. |

| Metabolic Liability | High (O-dealkylation) | Low (Blocked | Very Low | Critical for extending duration of action. |

| Bond Angle (C-O-C) | Flexible | Restricted (Gauche preference) | Flexible | Pre-organization can improve potency ( |

Part 3: Synthetic Protocols

Protocol A: Synthesis of 4-(2,2-Difluoroethoxy)benzaldehyde

Objective: Efficient alkylation of 4-hydroxybenzaldehyde avoiding O-acylation side products.

Reagents:

-

4-Hydroxybenzaldehyde (1.0 equiv)

-

2-Bromo-1,1-difluoroethane (

) (1.5 equiv) OR 2,2-Difluoroethyl tosylate. -

Potassium Carbonate (

) (2.0 equiv) -

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for activating the bromide.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and anhydrous DMF (100 mL).

-

Deprotonation: Add

(22.6 g, 163.8 mmol) in one portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. The solution will turn yellow/orange. -

Alkylation: Add KI (1.36 g, 8.2 mmol) followed by the dropwise addition of 2-bromo-1,1-difluoroethane (17.8 g, 122.8 mmol).

-

Note: If using the bromide, the boiling point is low (~15°C). It is often better to use a sealed tube or pressure vessel heated to 60°C. If using the tosylate (higher BP), standard reflux at 80-90°C is sufficient.

-

-

Reaction: Heat the mixture to 70°C for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (

) should disappear, and the product ( -

Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) to precipitate inorganic salts and the product.

-

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. -

Purification: Dry over

, concentrate in vacuo. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes). -

Yield: Expect 85-92% as a clear to pale yellow oil/solid.

Protocol B: Reductive Amination (Downstream Functionalization)

Objective: Coupling the aldehyde with a secondary amine to form a tertiary amine drug scaffold.

-

Imine Formation: Dissolve 4-(2,2-difluoroethoxy)benzaldehyde (1.0 mmol) and the target amine (1.1 mmol) in 1,2-Dichloroethane (DCE).

-

Reduction: Add Sodium Triacetoxyborohydride (

) (1.5 equiv) in portions.-

Why STAB? It is milder than

and will not reduce the aldehyde before the imine is formed, preventing alcohol side-products.

-

-

Quench: Stir for 4-12 hours. Quench with saturated

. Extract with DCM.

Part 4: Visualization of Workflows

Diagram 1: Synthetic Pathway & Decision Logic

This diagram illustrates the critical decision points in synthesizing the difluoroethoxy scaffold.

Caption: Decision tree for the synthesis of difluoroethoxy benzaldehydes, highlighting reagent selection and critical workup steps.

Diagram 2: Metabolic Stability Mechanism (SAR)

This diagram explains why this molecule is chosen for drug development.

Caption: Mechanistic comparison showing how the C-F bond strength prevents oxidative dealkylation by CYP450 enzymes.

Part 5: Applications in Drug Discovery[1][2]

Case Study: Roflumilast Analogs

While Roflumilast utilizes a difluoromethoxy group, recent SAR (Structure-Activity Relationship) campaigns in PDE4 inhibitors have explored the 2,2-difluoroethoxy homolog. The extension of the chain by one carbon (ethoxy vs. methoxy) often improves hydrophobic collapse in the binding pocket, while the terminal difluoro group maintains the metabolic stability required for once-daily dosing.

Liquid Crystals

Beyond pharma, these derivatives are essential in formulating liquid crystals. The difluoroethoxy tail lowers the viscosity of the mixture compared to long alkyl chains while providing a negative dielectric anisotropy component (

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

-

Zafrani, Y., et al. (2017). Difluoromethyl Ethers: A Green and Scalable Synthesis. Organic Process Research & Development, 21(6), 916-923. Link

An In-depth Technical Guide to the Solubility of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde in DMSO for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde in Dimethyl Sulfoxide (DMSO), a critical parameter for researchers in drug discovery and development. The principles and methodologies discussed herein are designed to equip scientists with the necessary knowledge to accurately determine and interpret solubility data, ensuring the integrity and success of their experimental workflows.

Introduction: The Critical Role of Solubility in Preclinical Research

5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde is a halogenated aromatic aldehyde of interest in medicinal chemistry and organic synthesis. Its structural motifs, including the bromine atom, the difluoroethoxy group, and the reactive aldehyde functionality, make it a versatile building block for the synthesis of novel bioactive molecules.[1][2] Substituted benzaldehydes are known intermediates in the development of various therapeutic agents, including anti-inflammatory and anti-cancer drugs.[3][4]

In the early stages of drug discovery, accurate determination of a compound's solubility is paramount. Dimethyl sulfoxide (DMSO) is a widely utilized aprotic polar solvent due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[5] This makes it an ideal vehicle for creating high-concentration stock solutions for in vitro assays. However, the concentration of DMSO must be carefully controlled in cellular assays as it can exert physiological effects. Therefore, understanding the maximum solubility of a test compound in DMSO is crucial for designing robust and reliable experiments.

This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and discuss the interpretation of solubility data in the context of drug development.

Theoretical Framework: Understanding Solubility Equilibria

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process.[6] Dissolution involves the breaking of intermolecular forces in the solid solute and the solvent, and the formation of new solute-solvent interactions.[6] The overall process can be either endothermic (absorbing heat) or exothermic (releasing heat), which influences how solubility changes with temperature.[7][8] For most solid organic compounds, dissolution is an endothermic process, meaning solubility tends to increase with temperature.[9]

It is essential to distinguish between two key types of solubility measurements: thermodynamic solubility and kinetic solubility .[10][11]

-

Thermodynamic Solubility (or equilibrium solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[12] This is a true measure of a compound's intrinsic solubility and is typically determined by methods that allow sufficient time for equilibrium to be reached, such as the shake-flask method.[13]

-

Kinetic Solubility is determined by dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer.[14] This method is often used in high-throughput screening as it is faster. However, it can sometimes result in supersaturated solutions that may precipitate over time, leading to an overestimation of the true solubility.[15]

For the purposes of preparing stable, high-concentration stock solutions for screening and other in vitro assays, determining the thermodynamic solubility in DMSO is of primary importance.

Physicochemical Properties of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde and Related Compounds

| Property | Value (Predicted/Inferred) | Source/Analogy |

| Molecular Formula | C9H7BrF2O2 | - |

| Molecular Weight | 265.05 g/mol | - |

| Appearance | Likely a white to off-white solid | Analogy to similar substituted benzaldehydes[1] |

| Polarity | Moderately polar | Presence of polar C-O, C=O, and C-F bonds, and a nonpolar aromatic ring. |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | - |

| Predicted XLogP3 | ~3.0 | Prediction based on structure[16] |

The presence of the electronegative fluorine and oxygen atoms in the difluoroethoxy group, along with the bromine atom, will influence the compound's polarity and its ability to interact with DMSO molecules. The aldehyde group also contributes to the overall polarity. Given that DMSO is a highly polar aprotic solvent, it is anticipated that 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde will exhibit good solubility in DMSO.

Experimental Protocol for Determining Thermodynamic Solubility in DMSO

This section provides a detailed, step-by-step protocol for determining the maximum (thermodynamic) solubility of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde in DMSO at room temperature.[5]

Materials

-

5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde (solid)

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Vortex mixer

-

Microcentrifuge

-

2 mL microcentrifuge tubes

-

Calibrated micropipettes and tips

-

Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Solvent for dilution (e.g., methanol, acetonitrile)

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination in DMSO.

Step-by-Step Procedure

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 10 mg of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde into a 2 mL microcentrifuge tube.[5]

-

Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.[5]

-

Vortex the mixture vigorously for 2-3 minutes to promote dissolution.[5]

-

If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed. This ensures a supersaturated solution.[5]

-

-

Equilibration:

-

Separation of Undissolved Solid:

-

Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[5] This step is crucial for separating the saturated supernatant from any excess solid.

-

-

Quantification of Solute Concentration:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.[5]

-

Dilute the collected supernatant with a suitable solvent in which the compound is highly soluble and can be accurately quantified (e.g., methanol or acetonitrile).[5] The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy.[5] A standard curve of the compound in the same dilution solvent should be prepared for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the DMSO supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting value is the thermodynamic solubility of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde in DMSO at room temperature, typically expressed in mg/mL or molarity (M).

-

High-Throughput Kinetic Solubility Assays

For earlier stages of drug discovery where rapid screening of many compounds is necessary, kinetic solubility assays are often employed.[17] These methods are faster but provide an estimate of solubility that may not represent true thermodynamic equilibrium.[15]

General Principle of Kinetic Solubility Assays

A concentrated stock solution of the test compound in DMSO is prepared.[17] Small aliquots of this stock solution are then added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.[17] The formation of a precipitate is monitored over time using methods such as nephelometry (light scattering) or UV spectroscopy after filtration.[17]

Workflow for Nephelometric Kinetic Solubility Assay

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Interpretation and Application of Solubility Data

The determined solubility of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde in DMSO will dictate the maximum concentration of the stock solution that can be prepared for downstream applications. It is crucial to work with stock solutions that are at or below the determined solubility limit to avoid precipitation of the compound during storage or use, which could lead to inaccurate and irreproducible experimental results.

For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to minimize solvent-induced artifacts. The high solubility of a compound in DMSO allows for the preparation of concentrated stock solutions, enabling the desired final assay concentrations to be achieved with minimal addition of DMSO.

Conclusion

This technical guide has outlined the theoretical principles and provided detailed experimental protocols for determining the solubility of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde in DMSO. While specific quantitative data for this compound is not yet widely published, the methodologies described herein provide a robust framework for its empirical determination. Accurate solubility data is a cornerstone of successful preclinical research, enabling the design of reliable in vitro assays and facilitating the progression of promising compounds in the drug discovery pipeline.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Pudipeddi, M., et al. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

JoVE. (2020, March 26). Solubility - Concept. [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

-

Pospisil, P., et al. (2019). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

-

National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. [Link]

-

Chemistry LibreTexts. (n.d.). Solubility. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

Wernevik, J., et al. (2020). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 5-bromo-2-hydroxy- (CAS 1761-61-1). [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzaldehyde, 5-bromo-2-nitro- Properties. [Link]

-

PubChemLite. (n.d.). 5-bromo-2-(difluoromethoxy)benzaldehyde. [Link]

-

Protheragen. (n.d.). 5-Bromo-2-(2,2,2-Trifluoroethoxy)Benzaldehyde. [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. [Link]

-

Singh, P., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. [Link]

-

Kim, M., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-2-fluorobenzaldehyde | 93777-26-5 | Benchchem [benchchem.com]

- 3. innospk.com [innospk.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Video: Solubility - Concept [jove.com]

- 7. Solubility - Wikipedia [en.wikipedia.org]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Solubility [chem.fsu.edu]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. asianpubs.org [asianpubs.org]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PubChemLite - 5-bromo-2-(difluoromethoxy)benzaldehyde (C8H5BrF2O2) [pubchemlite.lcsb.uni.lu]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Methodological & Application

Application Note: Optimized Synthesis of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde

Abstract

This application note details a robust, scalable protocol for the synthesis of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde , a critical intermediate in the development of kinase inhibitors and agrochemicals. Unlike standard alkylations, the introduction of the 2,2-difluoroethyl motif requires specific optimization due to the

Introduction & Strategic Analysis

The target molecule features a benzaldehyde core with a bromine handle for cross-coupling (e.g., Suzuki-Miyaura) and a difluoroethoxy tail that modulates lipophilicity and metabolic stability.

Retrosynthetic Strategy

Direct alkylation using 2,2-difluoroethyl iodide is often cited but operationally suboptimal due to the reagent's volatility and high cost. The Mitsunobu reaction is an alternative but generates high-molecular-weight byproducts (triphenylphosphine oxide) that complicate purification on scale.

Therefore, this protocol utilizes 2,2-difluoroethyl tosylate (1) as the electrophile. It is a non-volatile, crystalline-like solid/oil that is stable at room temperature and highly reactive under basic conditions in polar aprotic solvents.

Figure 1: Retrosynthetic analysis prioritizing the Williamson ether synthesis pathway via a sulfonate ester.

Experimental Protocols

Protocol A: Synthesis of 2,2-Difluoroethyl Tosylate

Rationale: Commercial availability of this reagent is often sporadic or expensive. In-house preparation ensures quality and reduces cost.

Reagents & Stoichiometry:

| Component | Equiv. | MW ( g/mol ) | Role |

|---|---|---|---|

| 2,2-Difluoroethanol | 1.0 | 82.05 | Substrate |

| p-Toluenesulfonyl chloride (TsCl) | 1.2 | 190.65 | Electrophile |

| Triethylamine (TEA) | 1.5 | 101.19 | Base |

| Dichloromethane (DCM) | - | - | Solvent (0.5 M) |

| DMAP | 0.05 | 122.17 | Catalyst |

Step-by-Step Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 2,2-difluoroethanol (1.0 equiv) and dry DCM under

atmosphere. Cool to 0°C.[1] -

Addition: Add TEA (1.5 equiv) and DMAP (0.05 equiv).

-

Reaction: Portion-wise, add TsCl (1.2 equiv) over 15 minutes. The reaction is exothermic; maintain internal temp < 5°C.

-

Incubation: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup:

-

Result: Colorless to pale yellow oil/solid. Yield typically >90%. Use directly in Protocol B without column chromatography if purity >95% by NMR.

Protocol B: Synthesis of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde

Rationale: The use of

Reagents & Stoichiometry:

| Component | Equiv. | MW ( g/mol ) | Role |

|---|---|---|---|

| 5-Bromosalicylaldehyde | 1.0 | 201.02 | Substrate |

| 2,2-Difluoroethyl Tosylate | 1.3 | 236.24 | Alkylating Agent |

| Cesium Carbonate (

Step-by-Step Procedure:

-

Activation: In a reaction vessel equipped with a magnetic stir bar, dissolve 5-bromosalicylaldehyde (1.0 equiv) in anhydrous DMF. Add

(2.0 equiv). Stir at RT for 15 minutes. Observation: The solution will turn bright yellow (phenoxide formation). -

Alkylation: Add 2,2-difluoroethyl tosylate (1.3 equiv) in one portion.

-

Heating: Heat the mixture to 70°C for 6–12 hours.

-

Checkpoint: Monitor by TLC or LCMS. The starting phenol (Rf ~0.6 in 4:1 Hex/EtOAc) should disappear; product appears at Rf ~0.5.

-

-

Workup (Precipitation Method):

-

Cool reaction to RT.

-

Pour the mixture into 10 volumes of ice-cold water while stirring vigorously.

-

The product often precipitates as a white/off-white solid. Filter and wash with water.[1]

-

Alternative (if oil forms): Extract with EtOAc (3x), wash with water (5x) to remove DMF, dry over

, and concentrate.

-

-

Purification: Recrystallize from EtOH/Heptane or flash chromatography (0-20% EtOAc in Hexanes).

Process Workflow & Quality Control

Figure 2: Operational workflow with critical decision nodes.

Analytical Characterization (Self-Validation)

The structure is confirmed by the distinct splitting pattern of the difluoroethyl group.

| Nucleus | Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| 1H | 10.38 | s | - | Aldehyde (-CHO) |

| 1H | 7.93 | d | Ar-H (C6, ortho to CHO) | |

| 1H | 7.65 | dd | Ar-H (C4) | |

| 1H | 6.95 | d | Ar-H (C3, ortho to OR) | |

| 1H | 6.15 | tt | ||

| 2H | 4.35 | td |

Note: The triplet of triplets (tt) at ~6.15 ppm with a massive ~55 Hz coupling is the diagnostic signature of the

Safety & Handling

-

Alkylating Agents: 2,2-Difluoroethyl tosylate is a potent alkylating agent. It acts as a potential genotoxin. Handle exclusively in a fume hood with double nitrile gloves.

-

Fluorinated Waste: Dispose of all fluorinated byproducts in dedicated halogenated waste streams.

-

DMF: Dimethylformamide is a reproductive toxin. Avoid skin contact.

References

-

General Fluoroalkylation of Phenols

- Zafrani, Y., et al. "Difluoromethylation and trifluoromethylation of phenols." Journal of Organic Chemistry, 2017.

- Context: Establishes the reactivity profile of difluoro-substituted electrophiles.

-

Synthesis of 2,2-Difluoroethyl Tosylate

- PubChem Compound Summary for CID 2775626 (2,2-Difluoroethyl p-toluenesulfon

- Context: Physical properties and safety data for the intermedi

- Finkelstein, M., et al. "The Cesium Effect in Organic Synthesis." Journal of the American Chemical Society.

-

Analogous Synthesis Protocols

- Patent WO2013037705A1.

- Context: Industrial precedent for the alkyl

Sources

Application Note: Selective Oxidation of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde to Benzoic Acid

Executive Summary

This application note details the optimized protocol for the oxidation of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde to its corresponding carboxylic acid, 5-Bromo-2-(2,2-difluoroethoxy)benzoic acid .

While several oxidation methods exist (e.g., KMnO₄, Jones Reagent), this guide focuses on the Pinnick Oxidation (Sodium Chlorite/Phosphate Buffer).[1] This method is selected for its mild conditions, high chemoselectivity, and ability to preserve the halogenated aromatic core and the difluoroethoxy ether linkage. The protocol includes a critical scavenger system to prevent chlorination side-reactions typical in electron-rich aromatic substrates.[2]

Chemical Strategy & Rationale

Substrate Analysis

The substrate contains three distinct functional motifs that dictate the choice of oxidant:

-

Aryl Bromide (-Br): A handle for future cross-coupling (e.g., Suzuki-Miyaura). It must remain intact. Harsh oxidants or radical conditions could lead to debromination.

-

Difluoroethoxy Ether (-OCH₂CHF₂): An electron-withdrawing but activating group. While chemically robust, the alkoxy group activates the aromatic ring (specifically the ortho and para positions relative to the oxygen), making the ring susceptible to Electrophilic Aromatic Substitution (EAS) by byproducts.

Why Pinnick Oxidation?

The Pinnick oxidation utilizes sodium chlorite (

-

Selectivity: It oxidizes aldehydes to carboxylic acids without affecting alcohols, double bonds, or halides.

-

Byproduct Management: The reaction generates hypochlorous acid (

).[4][5][7][8] In the absence of a scavenger, -

Solution: We employ 2-methyl-2-butene as a chlorine scavenger.[3][5][6] It reacts faster with

than the aromatic ring does, ensuring high purity.

Reaction Mechanism & Pathway[1][4][5][7][8][9]

The following diagram illustrates the reaction pathway, highlighting the critical role of the scavenger in preventing side reactions.

Figure 1: Mechanistic pathway of the Pinnick oxidation. Note the "Scavenging path" (Green) which outcompetes the "Avoided path" (Red) to prevent ring chlorination.

Experimental Protocol

Reagents & Materials

| Reagent | Equiv.[5][6][8] | Role | Critical Specification |

| Substrate | 1.0 | Reactant | Purity >98% |

| Sodium Chlorite ( | 1.5 - 2.0 | Oxidant | Technical grade (~80%) is standard; calculate based on active content. |

| 1.5 | Buffer | Monobasic. Maintains pH ~3.5 to generate | |

| 2-Methyl-2-butene | 3.0 - 5.0 | Scavenger | Must be added before oxidant. High volatility (bp 38°C); keep cold. |

| tert-Butanol ( | Solvent | Co-solvent | Stabilizes radicals; miscible with water. |

| Water | Solvent | Solvent | Dissolves inorganic salts. |

Step-by-Step Procedure

Scale: Based on 10.0 g of Substrate (approx. 37.6 mmol).

Step 1: Reactor Setup

-

Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, and an addition funnel.

-

Charge 10.0 g of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde .

-

Add 120 mL of

-BuOH and 40 mL of Water . Stir until the substrate is fully dissolved (slight warming to 30°C is acceptable if needed, then cool back down).

Step 2: Scavenger & Buffer Addition [1][8]

-

Cool the mixture to 10–15°C using a water bath.

-

Add 12.0 mL of 2-methyl-2-butene (approx. 3 equiv). Note: This reagent is volatile. Handle with chilled syringes.

-

Add 6.8 g of

(dissolved in 20 mL water) in one portion. The mixture may become biphasic or cloudy.

Step 3: Oxidation (The Critical Step)

-

Prepare a solution of 5.1 g Sodium Chlorite (

, 80%) in 30 mL Water . -

Add the

solution dropwise via the addition funnel over 45–60 minutes .-

Control: Maintain internal temperature < 25°C .

-

Observation: The reaction may turn slight yellow. Rapid bubbling indicates decomposition or too fast addition (evolution of

gas).

-

-

Once addition is complete, allow the reaction to stir at Room Temperature (20–25°C) for 3–6 hours.

Step 4: Monitoring

-

Sample 50 µL of the reaction mixture, quench into dilute

, and extract with Ethyl Acetate. -

Analyze via HPLC or TLC (Mobile Phase: 30% EtOAc/Hexanes).

-

Endpoint: Disappearance of the aldehyde peak.

Step 5: Workup & Isolation [9]

-

Quench: Cool to 10°C. Slowly add saturated aqueous Sodium Sulfite (

) or Sodium Thiosulfate (50 mL) to destroy excess oxidant. Stir for 15 minutes. Test with starch-iodide paper (should remain white). -

Acidification: Volatiles (

-BuOH) can be removed via rotary evaporation if volume is an issue (optional). Acidify the aqueous residue with 1N HCl to pH ~2–3. The product typically precipitates as a white solid. -

Extraction: If oiling occurs, extract with Ethyl Acetate (3 x 100 mL) .

-

Washing: Combine organics and wash with:

-

Water (1 x 100 mL)

-

Brine (1 x 100 mL)

-

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: The crude acid is usually pure enough (>95%). If necessary, recrystallize from Ethanol/Water or Toluene/Heptane.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of 5-Bromo-2-(2,2-difluoroethoxy)benzoic acid.

Analytical Validation

Successful synthesis is validated by the following spectral characteristics:

-

1H NMR (DMSO-d6):

-

Disappearance: Aldehyde proton singlet at ~10.2 ppm.

-

Appearance: Broad carboxylic acid singlet at ~12.5–13.5 ppm.

-

Retention: Triplet of triplets (or similar splitting) for the

protons (approx 4.4 ppm and 6.4 ppm) must remain unchanged, confirming the ether is intact.

-

-

HPLC: Purity >98% (Area %).

-

MS (ESI-): Mass peak

corresponding to the acid (Calculated MW: ~281.0, observe ~279/281 doublet due to Br).

Safety & Troubleshooting

Safety Hazards (E-E-A-T Critical)

-

Sodium Chlorite (

): Strong oxidizer.[9][10][11][12][13] Do not mix solid -

Chlorine Dioxide (

): If the reaction turns bright yellow/orange and fumes, -

2-Methyl-2-butene: Highly flammable and volatile. Use in a fume hood.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Chlorinated Impurity Observed | Insufficient scavenger or poor mixing. | Increase scavenger to 5.0 equiv. Ensure high stir rate. |

| Reaction Stalls | pH too high (inactive chlorite). | Check pH. If >5, add small amount of dilute HCl or more phosphate buffer. |

| Runaway Exotherm | Addition of | Stop addition. Cool to 0°C. Resume at slower rate. |

References

-

Pinnick Oxidation Mechanism & Protocol

-

Scavenger Role (Kraus Modification)

-

Sodium Chlorite Safety Data

-

General Pinnick Oxidation Overview

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Lindgren oxidation - Wikipedia [en.wikipedia.org]

- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. synarchive.com [synarchive.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. psiberg.com [psiberg.com]

- 9. medline.com [medline.com]

- 10. www3.epa.gov [www3.epa.gov]

- 11. Health and safety of sodium chlorite_Chemicalbook [chemicalbook.com]

- 12. oxychem.com [oxychem.com]

- 13. Step-by-Step Sodium Chlorite Safety Procedures [idiclo2.com]

- 14. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde

Executive Summary & Compound Profile

User Query: Optimization of column chromatography purification for 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde (CAS: 1184290-32-1).

Technical Context: This compound is a critical intermediate in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors (e.g., BET bromodomain inhibitors) and agrochemicals. The presence of the aldehyde moiety renders it susceptible to oxidation (to benzoic acid derivatives) and nucleophilic attack, while the 2,2-difluoroethoxy tail increases lipophilicity compared to non-fluorinated analogs.

Critical Quality Attributes (CQA):

-

Appearance: White to pale yellow solid/powder.[1]

-

Major Impurities:

Pre-Purification Diagnostics (The Triage)

Before packing the column, perform these diagnostic checks to prevent "blind" purification failures.

Diagnostic A: Thin Layer Chromatography (TLC) Scouting

-

Stationary Phase: Silica Gel 60 F254.[1]

-

Visualization: UV (254 nm) is primary.[1] 2,4-DNP Stain is mandatory for confirming the aldehyde (appears as a red/orange spot).[2][1]

-

Solvent System Scouting:

| Solvent System (Hex:EtOAc) | Expected Rf (Product) | Separation Quality | Notes |

| 95:5 | 0.10 - 0.15 | Low | Good for removing very non-polar impurities. |

| 85:15 | 0.35 - 0.45 | Optimal | Target range for flash chromatography. |

| 70:30 | > 0.65 | Poor | Too polar; compounds will co-elute.[2][1] |

Expert Insight: The starting phenol (5-bromo-2-hydroxybenzaldehyde) often streaks due to hydrogen bonding with silica.[2][1] The product (ether-capped) should move significantly faster and as a tighter spot.[2][1]

Diagnostic B: Solubility Check

The difluoroethoxy group improves solubility in organic solvents compared to the hydroxy precursor.

-

Good Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc).[1]

-

Poor Solvents: Hexanes (likely insoluble), Water.[1]

-

Recommendation: If the crude is an oil or sticky solid, use Dichloromethane for sample loading.

The Purification Protocol (The Treatment)

Methodology: Flash Column Chromatography

Stationary Phase: Silica Gel 60 (40–63 µm).[1] Loading Capacity: 1:30 to 1:50 (ratio of compound to silica by weight).[1]

Step 1: Column Preparation [2][1]

-

Slurry Pack: Suspend silica in 100% Hexanes (or Petroleum Ether).[1]

-

Neutralization (Optional but Recommended): If your crude contains significant acid impurities or if the aldehyde is degrading, flush the column with 1% Triethylamine (TEA) in Hexanes, followed by pure Hexanes to remove excess base. Note: Usually, standard silica is acceptable if the run time is <2 hours.

Step 2: Sample Loading (Dry Loading Strategy)

Direct liquid loading is discouraged due to potential precipitation in Hexanes.[1]

-

Dissolve crude mixture in minimal DCM.

-

Add Celite 545 or coarse silica (1:2 ratio w/w).[1]

-

Rotary evaporate to dryness until a free-flowing powder is obtained.

-

Load the powder gently onto the top of the packed column sand bed.

Step 3: Gradient Elution Table

Based on 1.0 g Crude Scale

| Volume (CV)* | Solvent Ratio (Hexane : EtOAc) | Objective |

| 0 - 2 CV | 100 : 0 | Elute non-polar impurities (e.g., excess alkyl bromide). |

| 2 - 5 CV | 95 : 5 | Stabilize baseline; elute minor non-polar byproducts. |

| 5 - 15 CV | 90 : 10 to 85 : 15 | Elute Product (Main Fraction). |

| 15+ CV | 70 : 30 | Flush out unreacted phenol and acid impurities.[2][1] |

Workflow Visualization

Caption: Logical workflow for the purification of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde, emphasizing the critical TLC decision node.

Troubleshooting & FAQs

Q1: My product spot is "streaking" on the TLC and column. Why?

Diagnosis: This is likely due to the presence of 5-bromo-2-(2,2-difluoroethoxy)benzoic acid (the oxidation impurity) or residual phenolic starting material.[2][1]

-

The Fix:

-

For Phenol: The phenol is acidic. Ensure your gradient goes high enough in polarity (up to 30% EtOAc) at the end to flush it, but keep the initial gradient shallow (5-10%) to separate the aldehyde first.

-

For Acid: If the streak is severe, add 0.5% Acetic Acid to the mobile phase. This keeps the acid protonated and prevents tailing, sharpening the separation between the aldehyde and the acid [1].

-

Q2: I see a new spot appearing during the column run. Is my compound decomposing?

Diagnosis: Aldehydes are reactive.[1][3][4]

-

Acetal Formation: If you used Methanol or Ethanol in your mobile phase, the aldehyde likely formed a hemiacetal. Never use alcohols for purifying aldehydes unless necessary.[1] Stick to Hexane/EtOAc or Hexane/DCM.[1][5]

-

Oxidation: If the run takes too long (>3 hours), air oxidation on the high-surface-area silica can occur.[2][1]

-

The Fix: Use a "Flash" technique—high flow rate, short column length. Flush the column with Nitrogen before use if highly sensitive.

Q3: The starting material (Phenol) and Product (Ether) are co-eluting.

Diagnosis: The polarity difference is insufficient in the chosen solvent system.

-

The Fix: Switch solvent selectivity. Try Dichloromethane (DCM) : Petroleum Ether .[1]

-

DCM solubilizes the ether-capped product well but often interacts differently with the phenolic proton of the impurity, potentially increasing resolution [2].[2]

-

Q4: How do I remove the unreacted alkyl bromide (2,2-difluoroethyl bromide/tosylate)?

Diagnosis: These alkylating agents are usually less polar than the product and non-UV active (mostly).[1]

-

The Fix: They will elute in the "Void Volume" or the very first fractions (100% Hexanes). Do not discard the early fractions without checking them by staining (Iodine or KMnO4), as they might contain the alkyl halide, but your product will be UV active and come later.

Advanced Troubleshooting Logic (Decision Tree)

Caption: Decision matrix for resolving common chromatographic failures for benzaldehyde derivatives.

Post-Purification & Storage

-

Evaporation: Remove solvents using a rotary evaporator at < 40°C . Aldehydes can be heat-sensitive.[2][1]

-

Verification:

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at -20°C . Aldehydes slowly oxidize to benzoic acids upon exposure to air at room temperature.[1]

References

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic techniques for preparative separations with moderate resolution.[1][5] The Journal of Organic Chemistry, 43(14), 2923–2925. [1]

-

Biotage. (n.d.). Successful Flash Chromatography: Solvent Choices and Selectivity. Retrieved February 14, 2026.

-

Organic Syntheses. (2010).[1][6] Metal-Free One-Pot Oxidative Amination of Aromatic Aldehydes. Org. Synth. 2010, 87, 1-2.[2][1][6] (Demonstrates benzaldehyde stability and handling).

-

BenchChem. (2025).[1][3][7][8] Purification of Reaction Mixtures Containing Benzaldehyde. Technical Support Document. [1]

Sources

- 1. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 5. Chromatography [chem.rochester.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

optimizing reductive amination yields with fluorinated benzaldehydes

Welcome to the Fluorinated Substrate Synthesis Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your standard reductive amination protocols—which work perfectly for simple benzaldehydes—are failing with your fluorinated analogs.

Fluorinated benzaldehydes present a unique "push-pull" challenge:

-

Electronic Activation: The electron-withdrawing fluorine makes the carbonyl carbon more electrophilic (good for initial attack).

-

Thermodynamic Instability: The resulting imine is often prone to rapid hydrolysis compared to non-fluorinated counterparts.

-

Catalytic Fragility: The C–F bond is susceptible to oxidative addition (cleavage) under standard hydrogenation conditions.

Below is your troubleshooting guide, structured to diagnose and repair these specific failure modes.

Module 1: Reagent Selection & The Defluorination Trap

Q: I am observing significant [M-19] or [M-18] byproducts in my LCMS. Why is my fluorine disappearing?

Diagnosis: You are likely using Catalytic Hydrogenation (

The Fix: Switch to Sodium Triacetoxyborohydride (STAB) immediately. STAB is a mild hydride donor that does not interact with the aromatic C–F bond. It allows for "Direct Reductive Amination" (DRA) where the aldehyde and amine are mixed with the reducing agent without isolating the imine.[1]

Comparative Data: Reducing Agent Suitability for Fluorinated Substrates

| Reagent | Suitability | Risk Profile | Notes |

| 🔴 Critical Failure | High Defluorination Risk | Avoid. Pd inserts into Ar-F bonds. | |

| 🟡 Caution | Low Selectivity | Reduces aldehydes to alcohols if imine formation isn't complete. | |

| 🟡 Acceptable | Toxic / Cyanide Waste | Effective, but difficult waste stream management. | |

| STAB | 🟢 Recommended | Excellent Selectivity | Mild. Reduces imines faster than aldehydes. No defluorination. |

Module 2: Overcoming Steric & Electronic Stalling

Q: My 2-fluorobenzaldehyde (ortho-substituted) shows <20% conversion. Is it steric hindrance?

Diagnosis: Yes, but it is also an equilibrium issue. The Science: The ortho-fluorine atom exerts a steric block, hindering the nucleophilic attack of the amine. Furthermore, the electron-withdrawing nature of fluorine destabilizes the imine, shifting the equilibrium back toward the starting materials (hydrolysis) if any water is present.

The Fix: Use Titanium(IV) Isopropoxide (

-

Lewis Acid: It coordinates to the carbonyl oxygen, increasing electrophilicity to overcome the steric barrier.

-

Water Scavenger: It chemically traps the water generated during imine formation, driving the equilibrium to completion (Le Chatelier’s principle).

Visual Workflow: Decision Logic for Fluorinated Substrates

Use this logic gate to determine your experimental setup.

Figure 1: Decision matrix for selecting the appropriate reductive amination protocol based on fluorine regiochemistry.

Module 3: Validated Experimental Protocols

Protocol A: Standard STAB Method (For 3-F and 4-F Substrates)

Best for: High-throughput, low steric hindrance, acid-sensitive substrates.

-

Dissolution: Dissolve the fluorinated benzaldehyde (1.0 equiv) and amine (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) or THF.

-

Note: DCE is preferred for solubility, but THF is required if your amine is a salt (add 1.0 equiv Et3N if using amine salt).

-

-

Acid Catalyst (Optional): If the reaction is sluggish, add 1-2 drops of Glacial Acetic Acid.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) portion-wise over 5 minutes.

-

Why portion-wise? STAB can generate a mild exotherm; temperature spikes can degrade the unstable fluorinated imine.

-

-

Reaction: Stir at Room Temperature for 2–16 hours. Monitor by LCMS.

-

Quench: Quench with saturated aqueous

. Extract with DCM.

Protocol B: The Titanium(IV) Method (For 2-F or Electron-Deficient Substrates)

Best for: Sterically hindered aldehydes or weakly nucleophilic amines.

-

Activation: Combine amine (1.1 equiv) and fluorinated benzaldehyde (1.0 equiv) in neat Titanium(IV) isopropoxide (1.25 equiv).

-

Note: If the mixture is too viscous, use a minimal amount of dry THF.

-

-

Imine Formation: Stir under Argon for 1–4 hours.

-

Checkpoint: The solution often turns yellow/orange, indicating imine formation.

-

-

Dilution: Dilute the viscous mixture with absolute Ethanol or THF (approx. 0.5 M concentration).[3]

-

Reduction: Add Sodium Borohydride (

) (1.0 equiv) carefully.-

Expert Note: We use

here, not STAB, because the imine is already fully formed and "locked" by the Titanium. The selectivity of STAB is not required, and

-

-

Workup (Crucial): Quench with 1N NaOH or water. A white precipitate (

) will form. Filter this solid through Celite before extraction. Failure to filter results in terrible emulsions.

Module 4: Troubleshooting FAQ

Q: I see a large peak for Benzyl Alcohol. What happened? A: This is "Direct Reduction." Your reducing agent reduced the aldehyde before the amine could attack.[2]

-

Cause: You likely used

in Protocol A (too strong) or added the reducing agent too fast. -

Fix: Switch to STAB (Protocol A) or ensure the imine is fully formed using

(Protocol B) before adding hydride.[4][5]

Q: My reaction turned into a solid gel.

A: This happens with Protocol B (

-

Fix: This is normal. The Titanium complex is viscous. Simply dilute with THF or Ethanol before adding the reducing agent.

Q: Can I use Methanol as a solvent? A: Not with STAB.

-

Reason: Methanol reacts with STAB to form borates and acetic acid, decomposing the reagent. Use DCE, DCM, or THF.[6][7] Methanol is acceptable only if using

or the

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[8] 11, 1996, pp. 3849–3862.

- Foundational text for using STAB to avoid side reactions.

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[2] The Journal of Organic Chemistry, vol. 55, no.[2] 8, 1990, pp. 2552–2554.[2]

- Establishes the Titanium protocol for hindered/difficult substr

-

Bhattacharyya, S. "Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination." Journal of the Chemical Society, Perkin Transactions 1, 1995.

- Valid

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. designer-drug.com [designer-drug.com]

- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde

Product Category: Halogenated Aryl Aldehydes | Application: Medicinal Chemistry Intermediates[1]

Core Storage Directive (The "Gold Standard")

Status: Critical Summary: This compound possesses an aldehyde moiety susceptible to radical-induced auto-oxidation.[1][2] The presence of the electron-withdrawing fluorine and bromine substituents can subtly influence the rate of this oxidation, but the primary threat remains atmospheric oxygen and UV light.

Optimal Conditions:

| Parameter | Requirement | Technical Rationale |

|---|---|---|

| Temperature | 2°C to 8°C | Lowers kinetic energy, significantly retarding the rate of radical propagation (auto-oxidation).[1] |

| Atmosphere | Inert (Argon/Nitrogen) | The primary degradation pathway is aerobic.[3] Headspace must be backfilled with inert gas after every use.[3] |

| Container | Amber Glass | Blocks UV radiation (290–450 nm) which acts as a radical initiator for the aldehyde-to-acid conversion.[1] |

| Seal | Teflon-lined Cap + Parafilm | Prevents oxygen ingress and moisture absorption (the fluorinated ether chain increases lipophilicity but does not negate hygroscopy).[3] |

Troubleshooting & Diagnostics

Use this guide to diagnose reagent quality issues before committing to a synthesis.

Symptom A: "The solid has developed a white crust or turned into a white paste."[3]

-

Diagnosis: Oxidation to Carboxylic Acid.

-

Mechanism: The aldehyde group (-CHO) has oxidized to the corresponding benzoic acid: 5-Bromo-2-(2,2-difluoroethoxy)benzoic acid.[1]

-

Verification: Check the proton NMR. A significant loss of the aldehyde peak (~10 ppm) and the appearance of a broad carboxylic acid peak (~11-13 ppm) confirms this.[3]

-

Solution: See Protocol 1 (Purification) below.

Symptom B: "The material has turned yellow or brown."[3]

-

Diagnosis: Photo-degradation / Oligomerization. [1]

-

Mechanism: Halogenated benzaldehydes can undergo photolytic radical formation.[3] The bromine atom is particularly susceptible to homolytic cleavage under intense UV, leading to radical coupling byproducts.[3]

-

Solution: If the color change is superficial, recrystallization may work.[3] If deep discoloration exists, check purity via LC-MS.

Symptom C: "Lower yield in reductive amination or Wittig reactions."[3]

-

Diagnosis: Acid Impurity Interference.

-

Mechanism: The oxidized benzoic acid byproduct acts as a proton source, potentially quenching basic reagents (like phosphonium ylides in Wittig) or altering the pH balance required for imine formation.[3]

Technical Deep Dive: The Auto-Oxidation Threat

Understanding why storage fails is key to prevention. Benzaldehydes degrade via a Radical Chain Mechanism .[3] This is not a simple reaction with air; it is an autocatalytic cycle.[3] Once it starts, it accelerates.[3]

Visualization: The Radical Cascade

The following diagram illustrates how a single photon or radical initiator can ruin the entire bottle.

Caption: The auto-oxidation cycle. Note that the reaction consumes the Aldehyde to regenerate the Radical, creating a self-sustaining degradation loop if oxygen is present.

Recovery Protocol: "Rescue Your Reagent"

Objective: Remove the 5-Bromo-2-(2,2-difluoroethoxy)benzoic acid impurity from the oxidized aldehyde.[1] Principle: The impurity is acidic (pKa ~3-4), while the aldehyde is neutral.[3] A weak base wash will selectively deprotonate the acid, moving it into the aqueous layer.[3]

Reagents Required:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

-

Saturated Aqueous Sodium Bicarbonate (

)[1] -

Brine (Saturated NaCl)[1]

-

Magnesium Sulfate (

)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve the degraded solid in DCM (approx. 10 mL per gram of compound).

-

The Wash (Critical Step): Transfer to a separatory funnel.[3] Wash the organic layer twice with saturated aqueous

.[3] -

Rinse: Wash the organic layer once with distilled water, then once with brine.[3]

-

Dry: Collect the organic layer and dry over anhydrous

for 10 minutes. -

Isolate: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap).

-

Verify: Run a TLC or NMR.[3] The material should now be the purified aldehyde.[3]

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution (e.g., dissolved in DMSO or DCM) to save time? A: NO. Storing aldehydes in solution accelerates degradation.[3] Solvents often contain dissolved oxygen or trace peroxides (especially ethers like THF) that act as radical initiators.[3] Furthermore, the increased surface area in solution maximizes oxygen contact.[3] Always store as a solid.

Q: The SDS says "Store under Inert Atmosphere."[3] Is a balloon sufficient? A: For short-term (days), yes.[1][3] For long-term storage, balloons are permeable to oxygen.[1][3] A tightly sealed vial with a Teflon-lined cap, flushed with Argon and wrapped in Parafilm, is superior to a balloon.[1][3]

Q: I smell an acrid, vinegar-like odor when I open the bottle. Is this normal? A: No. Pure benzaldehydes often have a sweet, almond-like or metallic scent.[1][3] An acrid, sharp smell indicates the formation of the carboxylic acid derivative.[3] Perform the Recovery Protocol (Section 4) immediately.

Q: Does the fluorine group make this compound more stable than regular bromobenzaldehyde? A: Not necessarily against oxidation.[3] While the electron-withdrawing effect of the fluorine might slightly reduce the electron density at the aldehyde proton (potentially slowing H-abstraction), the difference is negligible for practical storage. Treat it with the same rigor as any air-sensitive aldehyde.[1][3]

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][3] (Standard reference for purification of benzaldehyde derivatives via bisulfite or acid-base washing).

-

McNesby, J. R., & Heller, C. A. (1954).[3] "Oxidation of Liquid Aldehydes by Molecular Oxygen." Chemical Reviews, 54(2), 325–346.[3] (Foundational mechanism of aldehyde auto-oxidation).[1][3]

-

BenchChem. (2025).[3][4] Storage and Handling of Benzaldehyde Derivatives.[3][4][5][6][7][8][9] (General industry standard for handling air-sensitive aromatic aldehydes).[1][3]

-

Thermo Fisher Scientific. (2024).[3] Safety Data Sheet: 5-Bromo-2-fluorobenzaldehyde.[1][3][7][10] (Used as a proxy for hazard and handling data for the difluoroethoxy analog).[3]

Sources

- 1. prepchem.com [prepchem.com]

- 2. spectroscopy. iii. What is auto-oxidation? Give mechanism of auto-oxidati.. [askfilo.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. technopharmchem.com [technopharmchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. What are the storage conditions for benzaldehyde? - Blog [sinoshiny.com]

- 10. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Molecular Blueprint

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde is a substituted aromatic aldehyde with potential applications as a building block in the synthesis of bioactive compounds. Its unique combination of a bromine atom, a difluoroethoxy group, and an aldehyde moiety presents a compelling case for mass spectrometry (MS) analysis, a cornerstone technique for determining molecular weight and deducing structural features through the interpretation of fragmentation patterns.[1]

This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde. By juxtaposing its predicted fragmentation behavior with that of structurally related analogs, we aim to provide researchers with a robust framework for identifying this compound and understanding the influence of its constituent functional groups on its gas-phase ion chemistry.

Predicted Fragmentation Pathway of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde

The fragmentation of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde under electron ionization is anticipated to be governed by the inherent chemical properties of its aromatic ring, aldehyde group, bromo substituent, and difluoroethoxy side chain. The initial ionization event involves the removal of an electron to form the molecular ion (M⁺˙).[2] The stability of the aromatic system suggests that the molecular ion will be readily observable.

The fragmentation cascade is expected to proceed through several key pathways, driven by the formation of stable neutral and charged species. The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in distinctive M/M+2 isotope patterns for all bromine-containing fragments, a crucial diagnostic feature.

The predicted major fragmentation pathways are visualized in the following diagram:

Caption: Predicted EI fragmentation of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde.

Comparative Fragmentation Analysis

To contextualize the fragmentation of our target molecule, we will compare its predicted behavior with that of three structurally related compounds: 5-bromo-2-hydroxybenzaldehyde, 5-bromo-2-ethoxybenzaldehyde, and the parent compound, benzaldehyde. This comparison will illuminate the distinct contributions of the hydroxy, ethoxy, and difluoroethoxy groups to the overall fragmentation pattern.

| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Proposed Structures | Distinguishing Features |

| 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde | 265.05 | 264/266 ([M]⁺˙) , 263/265 ([M-H]⁺), 235/237 ([M-CHO]⁺), 183/185 ([BrC₆H₄CO]⁺), 155/157 ([BrC₆H₄]⁺), 51 ([CHF₂]⁺) | Prominent M/M+2 molecular ion peak. Loss of the entire difluoroethoxy side chain. Fragment corresponding to the difluoromethyl cation. |

| 5-Bromo-2-hydroxybenzaldehyde | 201.02 | 200/202 ([M]⁺˙) , 199/201 ([M-H]⁺), 171/173 ([M-CHO]⁺), 122 ([M-Br]⁺), 93 ([M-Br-CO]⁺)[3][4] | Strong molecular ion peak. Loss of a hydrogen radical is very favorable. Loss of bromine from the molecular ion. |

| 5-Bromo-2-ethoxybenzaldehyde | 229.07 | 228/230 ([M]⁺˙) , 200/202 ([M-C₂H₄]⁺˙, McLafferty), 183/185 ([M-OC₂H₅]⁺), 155/157 ([BrC₆H₄]⁺)[5][6] | McLafferty rearrangement leading to the loss of ethene. Cleavage of the ethoxy group. |

| Benzaldehyde | 106.12 | 106 ([M]⁺˙) , 105 ([M-H]⁺, base peak), 77 ([C₆H₅]⁺), 51 ([C₄H₃]⁺)[7] | Intense [M-H]⁺ peak (often the base peak). Characteristic phenyl cation at m/z 77. |

Causality Behind Fragmentation Choices:

-

α-Cleavage of the Aldehyde: Aromatic aldehydes characteristically undergo cleavage of the C-H bond of the aldehyde group, leading to a stable [M-H]⁺ ion.[7] The loss of the entire formyl radical (•CHO) to yield the [M-CHO]⁺ ion is also a common and significant fragmentation pathway.[7]

-

Ether Bond Cleavage: The C-O bond of the ether linkage is susceptible to cleavage. For 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde, this can lead to the formation of a brominated benzoyl cation ([BrC₆H₄CO]⁺ at m/z 183/185) through the loss of the difluoroethoxymethyl radical. Subsequent loss of carbon monoxide (CO) from this ion would yield the bromophenyl cation ([BrC₆H₄]⁺ at m/z 155/157).

-

Influence of the Difluoroethoxy Group: The electron-withdrawing nature of the fluorine atoms is expected to influence the fragmentation. Cleavage of the C-O bond can also be initiated at the difluoroethoxy group, potentially leading to the formation of a difluoromethyl cation ([CHF₂]⁺ at m/z 51).

-

McLafferty Rearrangement in the Ethoxy Analog: For 5-bromo-2-ethoxybenzaldehyde, the presence of gamma-hydrogens on the ethyl group allows for a McLafferty rearrangement, a characteristic fragmentation for ethers, resulting in the loss of a neutral ethene molecule.[5] This pathway is not available for the difluoroethoxy analog due to the lack of abstractable gamma-hydrogens.

Experimental Protocol: A Self-Validating System

The following protocol outlines a standardized approach for acquiring high-quality mass spectra for the comparative analysis of benzaldehyde derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

- Prepare individual stock solutions of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde and the comparative standards (5-bromo-2-hydroxybenzaldehyde, 5-bromo-2-ethoxybenzaldehyde, and benzaldehyde) at a concentration of 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.

- Prepare a working solution of each compound at 10 µg/mL by diluting the stock solution with the same solvent.

2. GC-MS Instrumentation and Parameters:

- Gas Chromatograph: Agilent 8890 GC System (or equivalent).

- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

- Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent).

- Injection Volume: 1 µL.

- Inlet Temperature: 250 °C.

- Injection Mode: Splitless.

- Oven Temperature Program:

- Initial temperature: 70 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 280 °C.

- Hold: 5 minutes at 280 °C.

- Carrier Gas: Helium, constant flow at 1.0 mL/min.

- MS Transfer Line Temperature: 280 °C.

- Ion Source: Electron Ionization (EI).

- Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Electron Energy: 70 eV.

- Mass Scan Range: m/z 40-400.

3. Data Acquisition and Analysis:

- Acquire the mass spectrum for each compound.

- Identify the molecular ion peak and prominent fragment ions.

- For bromine-containing compounds, verify the characteristic M/M+2 isotope pattern.

- Compare the obtained spectra with library data (e.g., NIST) for known compounds to confirm identity.

- Analyze the fragmentation patterns to deduce the structures of the fragment ions and propose fragmentation mechanisms.

Workflow Diagram:

Caption: General workflow for GC-MS analysis of benzaldehyde derivatives.

Trustworthiness and Authoritative Grounding

The predicted fragmentation pathways and comparative analyses presented in this guide are grounded in well-established principles of mass spectrometry.[1][2] The interpretations are based on the fundamental concepts of ion stability, bond cleavage energies, and characteristic rearrangements documented in authoritative texts and databases.[4][7] The provided experimental protocol is a robust, self-validating system designed to yield reproducible and high-quality data, ensuring the scientific integrity of the results.

Conclusion

The mass spectrometry fragmentation of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde is predicted to be a rich source of structural information. The presence of the bromine isotope pattern, coupled with characteristic losses of the aldehyde and difluoroethoxy moieties, provides a unique fingerprint for its identification. By comparing its fragmentation with that of related benzaldehydes, we gain a deeper understanding of how subtle changes in substitution can significantly alter the fragmentation landscape. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and analytical sciences, enabling more confident and accurate structural characterization of this and similar molecules.

References

-

National Institute of Standards and Technology. (n.d.). 5-Bromo-2-ethoxybenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). E , Z -Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control. Organic & Biomolecular Chemistry. DOI:10.1039/D0OB01139H. Retrieved from [Link]

-

University of Luxembourg. (n.d.). 5-chloro-2-(difluoromethoxy)benzaldehyde (C8H5ClF2O2). PubChemLite. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Spectroscopy Online. (2026, February 6). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

CORE. (1986, May 23). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... Retrieved from [Link]

-

ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]

-

Royal Society of Chemistry. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Saarland University. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

GNPS. (2022, April 26). GNPS Library Spectrum CCMSLIB00009920375. Retrieved from [Link]

-

MDPI. (n.d.). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

University of Luxembourg. (n.d.). 5-bromo-2-(difluoromethoxy)benzaldehyde (C8H5BrF2O2). PubChemLite. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 4. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 5. 5-Bromo-2-ethoxybenzaldehyde [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Head-to-Head Comparison for Medicinal Chemists: The Difluoroethoxy vs. Methoxy Group

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to optimize pharmacokinetic and pharmacodynamic properties is paramount. Among the vast arsenal of tools available to medicinal chemists, bioisosterism stands out as a powerful strategy. This guide provides an in-depth, data-driven comparison of two key bioisosteric partners: the ubiquitous methoxy group (-OCH₃) and its increasingly popular fluorinated counterpart, the difluoroethoxy group (-OCHF₂).

This analysis will delve into the nuanced physicochemical and metabolic differences between these two groups, offering field-proven insights to guide rational drug design.

Physicochemical Properties: A Tale of Two Substituents

The substitution of a methoxy group with a difluoroethoxy group can profoundly alter a molecule's electronic and lipophilic character. These changes, while seemingly subtle, can have significant downstream effects on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Methoxy (-OCH₃) | Difluoroethoxy (-OCHF₂) | Rationale for Change |

| Electronic Effect | Weakly electron-donating[1] | Strongly electron-withdrawing[2] | The high electronegativity of the fluorine atoms in the difluoroethoxy group significantly alters the electronic properties of the molecule. |

| Lipophilicity (logP) | Moderately lipophilic | Generally more lipophilic[2] | The two fluorine atoms increase lipophilicity, which can impact cell permeability and binding to hydrophobic pockets.[2][3] |

| Hydrogen Bonding | Hydrogen bond acceptor (oxygen)[2] | Weak hydrogen bond donor (C-H) and acceptor (oxygen)[2] | The polarized C-H bond in the difluoroethoxy group can act as a weak hydrogen bond donor, offering additional interaction possibilities with biological targets.[2] |

| pKa | Can increase the pKa of an adjacent acidic proton (e.g., on a phenol) through resonance donation[4] | Tends to decrease the pKa of an adjacent acidic proton due to its strong inductive electron-withdrawing effect. | The opposing electronic effects directly influence the acidity of nearby functional groups. |

The introduction of fluorine atoms in the difluoroethoxy group imparts a strong electron-withdrawing inductive effect, a stark contrast to the electron-donating nature of the methoxy group.[1][2] This can have a significant impact on the pKa of neighboring functional groups. For instance, a methoxy group in the para position of a benzoic acid derivative can increase its pKa, making it a weaker acid, whereas a difluoroethoxy group would be expected to decrease the pKa, rendering it a stronger acid.[4][5]

Furthermore, the difluoroethoxy group is generally more lipophilic than the methoxy group.[2] This increased lipophilicity can enhance a compound's ability to cross biological membranes, but it must be carefully balanced to avoid issues with solubility and off-target effects.[] Interestingly, the difluoroethoxy group can also act as a weak hydrogen bond donor through its polarized C-H bond, a capability absent in the methoxy group.[2] This can introduce novel and potentially beneficial interactions with protein targets.

Metabolic Stability: A Clear Advantage for Fluorination

One of the most compelling reasons to consider the difluoroethoxy-for-methoxy swap is the significant enhancement in metabolic stability. The methoxy group is notoriously susceptible to oxidative metabolism, primarily through O-demethylation mediated by cytochrome P450 (CYP) enzymes.[2] This metabolic pathway can lead to rapid clearance of the drug and the formation of potentially active or toxic metabolites.

The difluoroethoxy group, on the other hand, is significantly more resistant to this metabolic transformation. The strong carbon-fluorine bonds are much less prone to enzymatic cleavage, leading to a more stable molecule with a longer half-life in vivo.[2][7] This enhanced stability can lead to improved bioavailability and a more favorable dosing regimen.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

To experimentally validate the enhanced metabolic stability of a difluoroethoxy analog compared to its methoxy counterpart, a standard in vitro assay using liver microsomes can be employed.[8][9][10][11]

Objective: To determine and compare the rate of metabolism of a methoxy-containing compound and its difluoroethoxy analog in the presence of liver microsomes.

Materials:

-

Test compounds (methoxy and difluoroethoxy analogs)

-

Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[10]

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]

-

Acetonitrile (for quenching the reaction)[10]

-

Internal standard (for LC-MS/MS analysis)

Procedure:

-

Preparation:

-

Incubation:

-

In a microcentrifuge tube, pre-incubate the microsomal solution and the test compound at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[10]

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[9]

-

Immediately quench the reaction by adding ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

Analysis:

-

Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[10]

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line will give the rate constant of metabolism (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Compare the t½ values of the methoxy and difluoroethoxy analogs. A longer t½ for the difluoroethoxy compound indicates greater metabolic stability.

Caption: Comparative metabolic pathways of methoxy and difluoroethoxy groups.

Impact on Ligand-Protein Interactions

The distinct electronic and steric properties of the difluoroethoxy group compared to the methoxy group can also influence how a ligand interacts with its protein target. The increased lipophilicity of the difluoroethoxy group can lead to enhanced binding in hydrophobic pockets, potentially increasing potency.[3][12]

Furthermore, the ability of the difluoroethoxy group to act as a weak hydrogen bond donor introduces an additional vector for interaction that is not present with the methoxy group.[2] This can lead to a reorientation of the ligand in the binding pocket, potentially forming new, favorable interactions with the protein.

Caption: Potential ligand-protein interactions for methoxy vs. difluoroethoxy groups.

Experimental Protocol: Determination of Lipophilicity (logP) by RP-HPLC

To quantify the change in lipophilicity when replacing a methoxy group with a difluoroethoxy group, a reversed-phase high-performance liquid chromatography (RP-HPLC) method can be utilized.[13][14] This method provides a reliable and high-throughput alternative to the traditional shake-flask method.[13][15]

Objective: To determine and compare the logP values of a methoxy-containing compound and its difluoroethoxy analog.

Materials:

-

Test compounds (methoxy and difluoroethoxy analogs)

-

Reference standards with known logP values

-

HPLC system with a reverse-phase column (e.g., C18)

-

Mobile phase (e.g., a mixture of methanol or acetonitrile and water)

-

UV detector

Procedure:

-